

Technical Support Center: Dapivirine & Hormonal Contraceptive Interactions

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Compound of Interest

Compound Name: Dapivirine

Cat. No.: B1669821

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This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the drug-drug interaction (DDI) potential between the antiretroviral drug **dapivirine**, delivered via a vaginal ring, and various hormonal contraceptives.

Frequently Asked Questions (FAQs)

Q1: Is there a clinically significant drug-drug interaction between the **dapivirine** vaginal ring and hormonal contraceptives?

A1: Current evidence indicates that the **dapivirine** vaginal ring is not associated with a clinically significant drug-drug interaction that would diminish the effectiveness of hormonal contraceptives.^{[1][2][3]} The low systemic absorption of **dapivirine** from the vaginal ring results in plasma concentrations that are too low to significantly impact the metabolism of contraceptive hormones.^[1]

Q2: What is the proposed mechanism for the low interaction potential?

A2: Hormonal contraceptives are primarily metabolized by cytochrome P450 (CYP) enzymes in the liver, particularly CYP3A4.^{[1][4][5]} Some non-nucleoside reverse transcriptase inhibitors (NNRTIs), like efavirenz, are potent inducers of these enzymes, leading to lower contraceptive hormone levels and reduced efficacy.^{[1][4][6]} However, in vitro studies have shown that **dapivirine**, at concentrations well above those seen in plasma with vaginal ring use, does not

induce CYP1A2 or CYP3A4 activity.[1][3] This lack of enzyme induction is the primary reason for the low DDI potential.

Q3: Has the use of the **dapivirine** ring been associated with increased pregnancy rates in users of hormonal contraceptives?

A3: No. A large secondary analysis of the MTN-020/ASPIRE phase III trial found no significant difference in pregnancy incidence between the **dapivirine** ring arm and the placebo arm for users of several types of hormonal contraceptives, including injectables, implants, and oral pills.[1][2]

Q4: Are there pharmacokinetic (PK) data on the co-administration of **dapivirine** and a hormonal contraceptive in a single delivery device?

A4: Yes, studies such as MTN-030/IPM 041 have evaluated a combination vaginal ring releasing both **dapivirine** and levonorgestrel (LNG).[7][8][9] The results showed that plasma LNG concentrations were consistent with levels required for contraception.[8][10] While some minor changes in **dapivirine** PK were observed (e.g., slightly higher plasma C_{max} and a longer half-life when combined with LNG), these were not deemed clinically significant.[7][8][11]

Q5: My experiment shows unexpected **dapivirine** concentrations when co-administered with a progestin. What could be the cause?

A5: While a systemic metabolic interaction is unlikely, localized factors could be at play. Consider the following:

- **Formulation Effects:** If using a combination device, the release kinetics of one drug might be influenced by the other drug's presence in the same matrix.
- **Analytical Interference:** Ensure your analytical method (e.g., LC-MS/MS) is validated for specificity and that there is no cross-interference between **dapivirine** and the contraceptive analyte or their metabolites.
- **Local Environment:** Changes in the cervicovaginal fluid's pH or composition, potentially influenced by the hormonal contraceptive, could theoretically alter **dapivirine**'s local absorption or solubility, though this has not been reported as a significant issue.

Troubleshooting Guides

Issue: Higher than expected pregnancy rate in an oral contraceptive (OCP) cohort using the **dapivirine** ring.

- **Investigate Adherence:** The MTN-020/ASPIRE trial noted a high pregnancy incidence in OCP users in both the **dapivirine** and placebo arms, suggesting that poor pill adherence was a likely cause, rather than a drug interaction.^{[1][2][3]} Before investigating a DDI, assess and confirm OCP adherence in your study population.
- **Confirm No Enzyme Inducers:** Verify that participants are not taking other concomitant medications known to induce CYP3A4 (e.g., certain anticonvulsants, rifampicin), which would reduce OCP effectiveness.

Issue: Inconsistent pharmacokinetic results in a DDI study.

- **Standardize Sampling:** Ensure that blood sampling time points are strictly controlled relative to ring insertion and dosing of the hormonal contraceptive to capture C_{max}, AUC, and trough levels accurately.
- **Control for Intrinsic Factors:** Analyze data for confounding variables. Factors like body mass index (BMI), genetic polymorphisms in metabolic enzymes, and diet can influence drug pharmacokinetics.
- **Verify Ring Placement and Use:** In clinical studies, confirm that participants are using the vaginal ring correctly and consistently as prescribed. Intermittent use will lead to high PK variability.

Data Presentation

Table 1: Pregnancy Incidence in the MTN-020/ASPIRE Trial (**Dapivirine** Ring vs. Placebo) A secondary analysis comparing pregnancy rates among participants using various hormonal contraceptives.

Hormonal Contraceptive Method	Dapivirine Arm Incidence (%)	Placebo Arm Incidence (%)	Conclusion
Injectable DMPA	0.43	0.54	No significant difference[1][2]
Injectable NET-EN	1.15	0.00	No significant difference[1][2]
Hormonal Implants	0.22	0.69	No significant difference[1][2]
Oral Contraceptive Pills	32.26	28.01	No significant difference[1][2]

Table 2: Summary of **Dapivirine** Pharmacokinetics (DPV/LNG Ring vs. DPV-only Ring) Data from the 14-day MTN-030/IPM 041 study.

Parameter	Matrix	DPV/LNG Ring (Median)	DPV-only Ring (Median)	P-value
Cmax	Plasma	0.7 ng/mL	0.5 ng/mL	0.05[7]
AUC	Plasma	176 hrng/mL	143 hrng/mL	0.10[7]
Half-life	Plasma	50 hours	25 hours	N/A
Cmax	Vaginal Fluid	183 ng/mg	107 ng/mg	0.08[7]
AUC	Vaginal Fluid	40,897 hrng/mg	13,309 hrng/mg	0.02[7]

Experimental Protocols

Protocol: Secondary Analysis of Contraceptive Efficacy (Adapted from MTN-020/ASPIRE)

- Study Design: A secondary analysis of data from a randomized, double-blind, placebo-controlled trial of the **dapivirine** vaginal ring for HIV-1 prevention.[1][2]

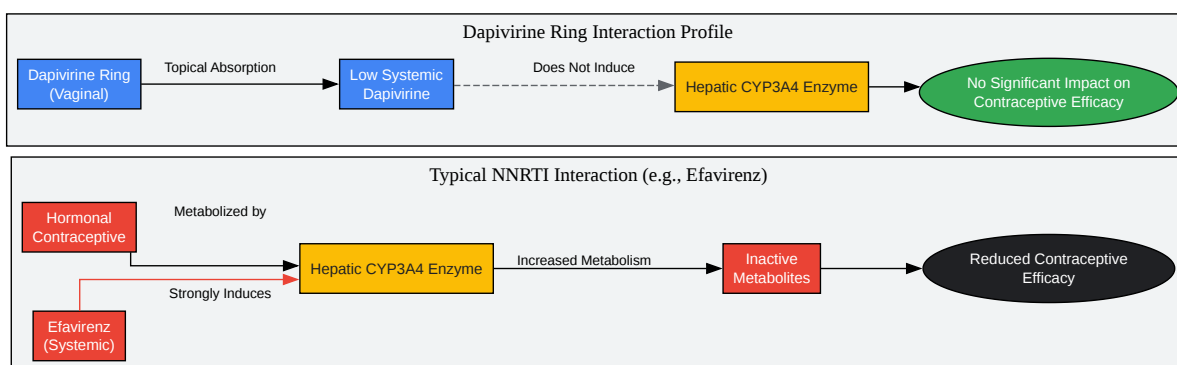
- Participants: The analysis included 2,310 women who returned for follow-up and reported using a hormonal contraceptive method (1,139 in the **dapivirine** arm, 1,171 in the placebo arm).[\[1\]](#)[\[2\]](#)
- Procedure:
 - Participants were required to use a highly effective contraceptive method as an eligibility criterion.
 - Urine pregnancy tests were performed monthly throughout the trial.
 - Self-reported contraceptive use was recorded at follow-up visits.
- Analysis:
 - Pregnancy incidence was calculated per 100 person-years for each hormonal method.
 - Incidence rates were compared between the **dapivirine** and placebo arms using an Andersen-Gill proportional hazards model, stratified by study site.[\[2\]](#)

Protocol: Pharmacokinetic Assessment of a Combination DPV/LNG Ring (Adapted from MTN-030/IPM 041)

- Study Design: A Phase 1, double-blind, randomized trial comparing a combination DPV/LNG ring to a DPV-only ring over 14 days of continuous use.[\[8\]](#)[\[10\]](#)[\[12\]](#)
- Participants: 24 healthy, HIV-negative women were enrolled and randomized into the two arms.[\[10\]](#)
- Procedure:
 - Participants were inserted with either the DPV/LNG ring (200mg DPV / 320mg LNG) or the DPV-only ring (200mg DPV).
 - Intensive pharmacokinetic sampling of blood plasma and cervicovaginal fluid was conducted at predefined time points over the 14-day period.
- Analysis:

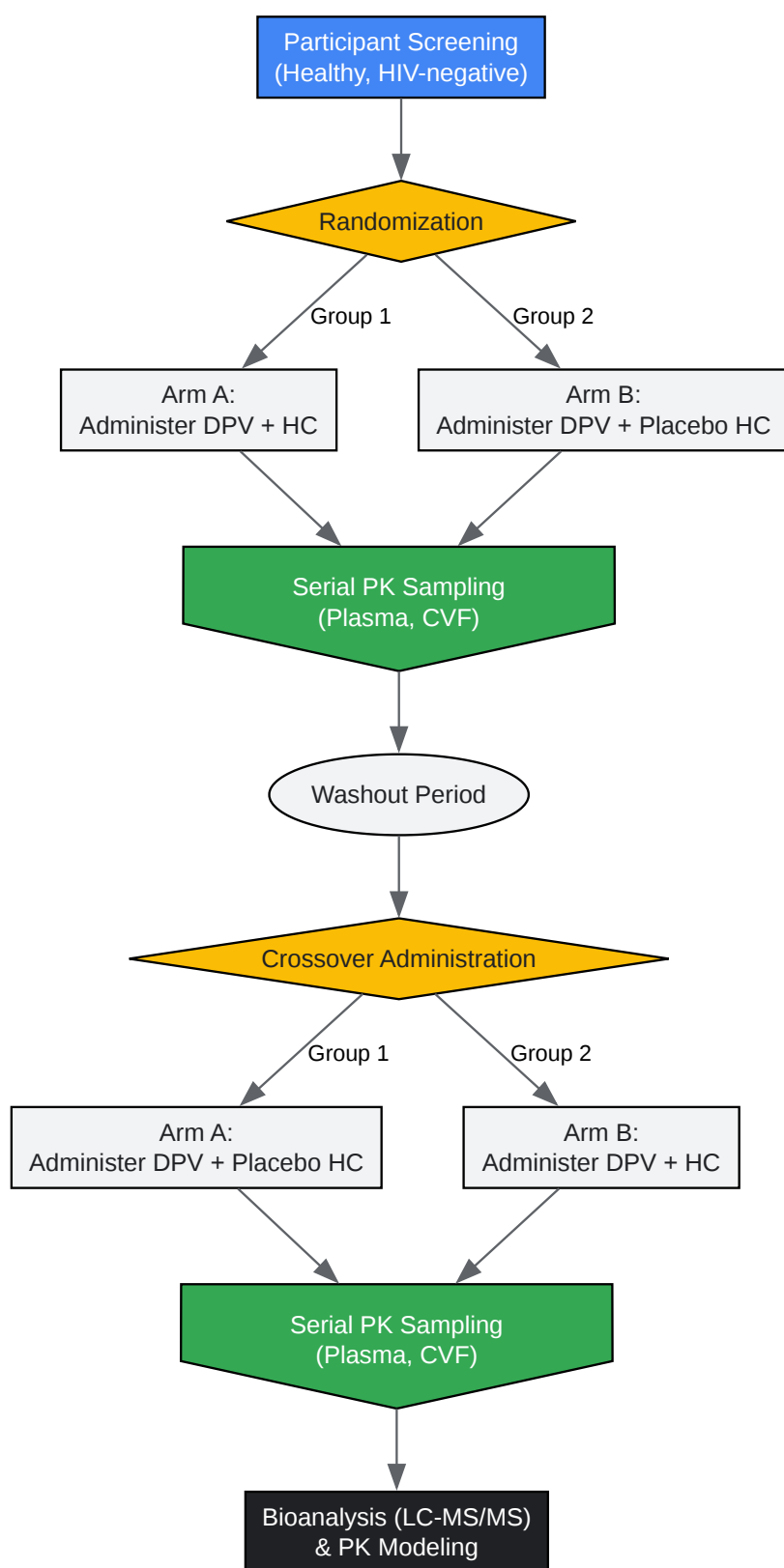
- **Dapivirine** and levonorgestrel concentrations were quantified using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
- Pharmacokinetic parameters including C_{max}, AUC, and half-life were calculated using non-compartmental analysis.
- Parameters were compared between the two study arms to assess for any significant differences.[8]

Visualizations



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Caption: Contrasting metabolic pathways for Efavirenz vs. **Dapivirine**.



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Caption: Workflow for a crossover pharmacokinetic DDI clinical trial.

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